2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid
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Overview
Description
2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide, sodium azide.
Major Products
Oxidation: Formation of quinazolinone ketones or aldehydes.
Reduction: Formation of quinazolinone alcohols or amines.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.
Chlorinated Aromatic Acids: Compounds with similar chloro and carboxylic acid functional groups but different core structures.
Uniqueness
2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-8-5-6-11-12(7-8)17-13(18(22)14(11)19)9-3-1-2-4-10(9)15(20)21/h1-7,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKHLANBBRVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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